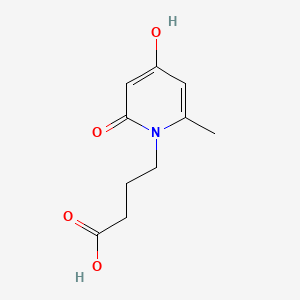

3-(((Benzyloxy)carbonyl)amino)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((Benzyloxy)carbonyl)amino)pentanoic acid (3-BCAP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a derivative of alanine and is commonly referred to as 3-BCAP. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 130°C. 3-BCAP has been used in biochemical and physiological studies to investigate its effects on various cellular and physiological processes.

科学的研究の応用

Synthesis of Amides

3-(CBZ-AMINO)-PENTANOIC ACID, also known as 3-(((Benzyloxy)carbonyl)amino)pentanoic acid or 3-Cbz-aMinopentanoic acid, is used in the synthesis of amides. The compound is used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Amino Group Protection

The compound is used as an amino protecting group in organic synthesis. The Cbz (Z) protection, which stands for Benzyloxycarbonyl, is an amino protecting group that has been discovered for a long time. The advantages of Cbz are: the preparation of reagents and the introduction of protective groups are relatively easy; its protected amino acids and peptides are easy to crystallize and are relatively stable; its protected amino acids are not easily racemized during activation; it can be selectively desorbed by a variety of mild methods .

Peptide Synthesis

3-(CBZ-AMINO)-PENTANOIC ACID is used in peptide synthesis. Alkoxy-type protecting groups can be used to protect amino acids and reduce the degree of racemization in peptide synthesis .

Drug Development

The compound is used in the development of drugs. Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .

Preparation of Biologically Active Compounds

The compound is used in the preparation of biologically active compounds. Amide structures have been frequently found in many natural products and biologically active compounds .

Research in Organic Synthesis

The compound is used in research in organic synthesis. The direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied. Only one method has been reported and involves coupling reaction of arylboroxines and carbamates .

特性

IUPAC Name |

3-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBDPMBKPSHZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((Benzyloxy)carbonyl)amino)pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)